ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Overview
Description
Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is a chemical compound with a molecular weight of 218.21 . The IUPAC name of this compound is ethyl oxo (1H-pyrrolo [2,3-b]pyridin-3-yl)acetate .
Molecular Structure Analysis
The InChI code for ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is 1S/C11H10N2O3/c1-2-16-11(15)9(14)8-6-13-10-7(8)4-3-5-12-10/h3-6H,2H2,1H3, (H,12,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate has a molecular weight of 218.21 .Scientific Research Applications
Application 1: Cancer Therapy
- Scientific Field : Oncology
- Summary of the Application : 1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against FGFR1, 2, and 3, which play an essential role in various types of tumors . Therefore, these compounds represent an attractive strategy for cancer therapy .
- Results or Outcomes : Among the series of 1H-pyrrolo[2,3-b]pyridine derivatives, compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
Application 2: Antibacterial Activity
- Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : Ethyl 2-oxo-2H-selenopyrano[2,3-b]quinoline-3-carboxylates, which share structural similarities with your compound, were synthesized and evaluated for their antibacterial properties .
- Methods of Application : The compounds were synthesized by reaction of 3-formyl-2-selenoquinolines with diethyl malonate in the presence of catalytic amounts of piperidine .
- Results or Outcomes : The newly synthesized compounds were found to exhibit a wide spectrum of antibacterial activity. In particular, compounds 4d and 4e were highly active against S. aureus and M. roseus species .
Application 3: Kinase Inhibition
- Scientific Field : Biochemistry
- Summary of the Application : Pyrrolopyrazine derivatives, which share structural similarities with your compound, have shown significant activity on kinase inhibition .
- Results or Outcomes : According to the findings, 5H-pyrrolo [2,3-b] pyrazine derivatives showed more activity on kinase inhibition .
Application 4: Antimicrobial Activity
- Scientific Field : Microbiology
- Summary of the Application : Pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities .
- Results or Outcomes : According to the findings, pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities .
Application 5: Antiviral Activities
- Scientific Field : Virology
- Summary of the Application : Pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities .
- Results or Outcomes : According to the findings, pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities .
Application 6: Kinase Inhibition
properties
IUPAC Name |
ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)9(14)8-6-13-10-7(8)4-3-5-12-10/h3-6H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFIFACOXYODQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CNC2=C1C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30420737 | |
Record name | Ethyl oxo(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30420737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | |
CAS RN |
626604-80-6 | |
Record name | Ethyl oxo(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30420737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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